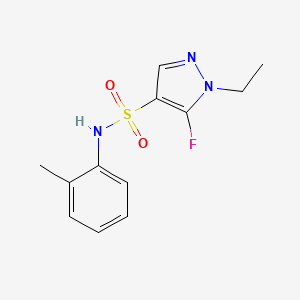![molecular formula C11H17N3O3 B10923800 4-{[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B10923800.png)
4-{[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]amino}-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]amino}-4-oxobutanoic acid is a complex organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]amino}-4-oxobutanoic acid typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the ethyl group and the amino functionality. The final step involves the formation of the oxobutanoic acid moiety.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Ethyl Group: The ethyl group is introduced via alkylation using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of Amino Functionality: The amino group is introduced by reacting the ethyl-substituted pyrazole with an appropriate amine under reflux conditions.
Formation of Oxobutanoic Acid Moiety: The final step involves the reaction of the amino-substituted pyrazole with succinic anhydride to form the oxobutanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
4-{[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]amino}-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-{[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1H-pyrazole-4-carboxylic acid
- 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
- 4,5-dihydro-1H-pyrazole-3-carboxylic acid
Uniqueness
4-{[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]amino}-4-oxobutanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H17N3O3 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
4-[1-(2-ethylpyrazol-3-yl)ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C11H17N3O3/c1-3-14-9(6-7-12-14)8(2)13-10(15)4-5-11(16)17/h6-8H,3-5H2,1-2H3,(H,13,15)(H,16,17) |
InChI Key |
VSYFXGPDXLGKCN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C(C)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-bromo-2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B10923748.png)
![1,5-dimethyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10923749.png)

![N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(4-fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10923767.png)
![1-[4-({4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B10923770.png)
![1-butyl-N-(2,5-difluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923777.png)
![Isopropyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B10923785.png)
![3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B10923793.png)

![N-(5-chloro-2-cyanophenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923805.png)
![N-[1-(4-methoxyphenyl)propyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923806.png)
![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide](/img/structure/B10923811.png)
